Cohumulone

概要

説明

コフムロンは、ホップ(Humulus lupulus)の樹脂に見られる5つのアルファ酸アナログの1つです。 これらのアルファ酸には、フムロン、アドフムロン、プレフムロン、ポストフムロンなどがあり、ビールの苦味に大きく貢献するイソアルファ酸の前駆体です 。 コフムロンは、他のイソアルファ酸と比較してより強い苦味を与えることが知られており、醸造における重要な化合物です .

準備方法

コフムロンは、ホップに自然に存在し、醸造プロセス中に抽出されます。その調製には、以下の手順が含まれます。

化学反応の分析

コフムロンは、以下を含むいくつかの化学反応を起こします。

酸化: コフムロンは、酸化されてさまざまな酸化生成物を形成することができ、ビールの風味と安定性に影響を与える可能性があります.

異性化: 醸造における麦汁の煮沸中に、コフムロンはイソコフムロンに異性化し、より可溶性になり、ビールの苦味に貢献します.

4. 科学研究への応用

コフムロンには、いくつかの科学研究への応用があります。

科学的研究の応用

Cohumulone has several scientific research applications:

作用機序

コフムロンは、主に醸造中の異性化プロセスを通じてその効果を発揮します。 異性化によって、コフムロンはイソコフムロンに変換され、より可溶性になり、ビールの苦味に貢献します 。 さらに、コフムロンとその異性体は、アルドケトレダクターゼ1B10などの特定の酵素を阻害することができます。この酵素は、さまざまな代謝経路に関与しています .

6. 類似の化合物との比較

コフムロンは、ホップに見られる他のアルファ酸(フムロン、アドフムロン、プレフムロン、ポストフムロンなど)と似ています 。 コフムロンは、そのアナログと比較して、より強い苦味を与えることができるという点でユニークです 。 この特性により、ビールの風味プロファイルにとって苦味のバランスが不可欠な醸造において、重要な化合物となっています .

類似の化合物

フムロン: コフムロンと比較して、より滑らかな苦味を持つビールの苦味に貢献する別のアルファ酸.

アドフムロン: コフムロンに似ていますが、ホップ中の濃度は低いです.

プレフムロンとポストフムロン: これらのアルファ酸は、コフムロンやフムロンと比較して、マイナーな役割を果たします.

類似化合物との比較

Cohumulone is similar to other alpha acids found in hops, such as humulone, adhumulone, prehumulone, and posthumulone . this compound is unique in its ability to impart a harsher bitterness compared to its analogs . This characteristic makes it a critical compound in brewing, where the balance of bitterness is essential for the flavor profile of beer .

Similar Compounds

Humulone: Another alpha acid that contributes to the bitterness of beer but with a smoother bitterness compared to this compound.

Adhumulone: Similar to this compound but present in lower concentrations in hops.

Prehumulone and Posthumulone: These alpha acids play minor roles compared to this compound and humulone.

生物活性

Cohumulone is one of the primary alpha acids found in hops (Humulus lupulus), known for its significant role in brewing and its various biological activities. This article delves into the antimicrobial, antiviral, and overall biological effects of this compound, supported by data tables and research findings.

This compound is characterized by its unique chemical structure, which allows it to exhibit various biological activities. It is often present in higher concentrations in certain hop varieties, contributing to the bitterness and flavor profile of beer.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been established for several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | 34.3 | Not specified | Staphylococcus aureus |

| Xanthohumol | 50.2 | Not specified | Lactobacillus acidophilus |

| Humulone | 16-32 | Not specified | Bacillus subtilis |

In a study examining hop extracts, this compound demonstrated strong inhibitory effects against Staphylococcus aureus, with significant correlations between its concentration and antimicrobial efficacy. The study indicated that this compound's presence extended the lag phase and prolonged generation time of the bacteria, suggesting a potent inhibitory action on bacterial growth mechanisms .

3. Antiviral Activity

This compound has also been investigated for its antiviral properties. A study focused on its efficacy against the Oropouche virus (OROV), revealing that this compound had a notable affinity for viral endonuclease, suggesting potential as an antiviral agent.

Table 2: Antiviral Efficacy of this compound

| Compound | EC50 (µg/mL) | Viral Inhibition (%) |

|---|---|---|

| This compound | 34.3 | Significant inhibition at 125 µg/mL |

The research indicated that this compound could inhibit viral replication at early stages, demonstrating significant antiviral activity alongside other hop compounds like xanthohumol .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Ionophoric Activity : Its ability to function as an ionophore facilitates ion transport across membranes, altering cellular homeostasis in target organisms .

- Inhibition of Viral Replication : By binding to viral proteins, this compound can disrupt critical steps in the viral life cycle, including genome translation and virion assembly .

5. Case Studies

Several case studies have analyzed the effects of this compound in both laboratory and clinical settings:

- Antimicrobial Study : A comprehensive analysis involving various hop extracts demonstrated that this compound was effective against Gram-positive bacteria but had limited effects on Gram-negative strains like E. coli and Salmonella enterica .

- Antiviral Research : In vitro tests showed that this compound significantly reduced viral titers of OROV over time, indicating its potential as a therapeutic agent against certain viral infections .

特性

IUPAC Name |

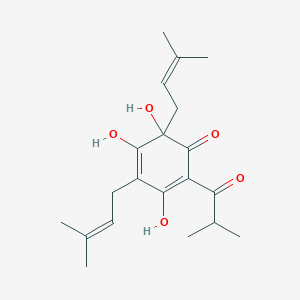

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。